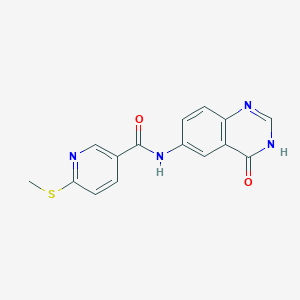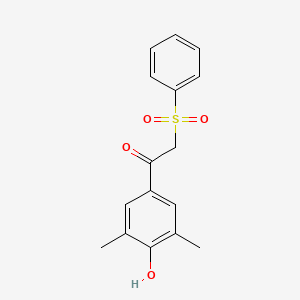![molecular formula C11H8ClF3N4 B2703912 N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine CAS No. 477864-63-4](/img/structure/B2703912.png)
N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are considered key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives is a significant area of research. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of various agrochemicals and pharmaceuticals .Physical and Chemical Properties Analysis
A related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, is a liquid with a refractive index of 1.433. It has a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .科学的研究の応用
Synthesis and Catalysis
One of the foundational applications of N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine-related compounds is in the synthesis of other chemicals. For example, the synthesis of fluorescent probes for cation detection showcases the utility of pyridine derivatives. These probes have been used to detect metals such as Cu^2^, Co^2^, Ni^2^, and Hg^2^ by fluorescence quenching phenomena, which can be reversed in the presence of ethylenediamine, demonstrating a sensitivity toward Cu^2^ in concentrations as low as 26 nM (García et al., 2019). Additionally, pyridine derivatives are used in the development of metal complexes, such as chromium(III) complexes, which have applications in materials science due to their unique optical properties (Yamamoto & Shimura, 1981).
Environmental Chemistry and Photocatalysis
Pyridine derivatives are also significant in environmental chemistry, particularly in the degradation of pollutants. For instance, the photocatalytic degradation of chlorpyrifos, a common pesticide, produces 3,5,6-trichloro-2-pyridinol as a degradation product. Studies have focused on the photolysis and photocatalytic degradation of this compound to understand its environmental fate and potential for remediation (Žabar et al., 2016).
Material Science
In the field of material science, pyridine derivatives are utilized in the synthesis of complex materials. For example, binuclear platinum(II) complexes bridged by pyridine-2-thiolate have been synthesized, demonstrating potential applications in catalysis and as materials with unique electronic properties (Umakoshi et al., 1989).
作用機序
Target of Action
The primary targets of N2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine These factors could include pH, temperature, the presence of other molecules, and more
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4/c12-7-4-6(11(13,14)15)5-17-10(7)19-9-3-1-2-8(16)18-9/h1-5H,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDKWKYJPHYVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)
![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2703834.png)
![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)
![N-(4-(tert-butyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2703837.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)



![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)


![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)
